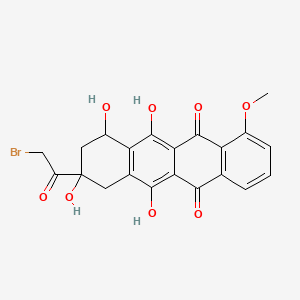

9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Description

14-Bromodaunomycinone: is a derivative of daunomycinone, which is a modified form of daunorubicin. This compound has been designed to increase the affinity of the molecule to phosphatidylcholine, enhancing its entrapment efficiency in bilayers . It has shown effectiveness against reticulosarcoma and multilamellar liposomes . The molecular formula of 14-Bromodaunomycinone is C21H17BrO8, and it has a molecular weight of 477.26 g/mol .

Properties

IUPAC Name |

9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMHBHXHFZSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone involves the bromination of daunomycinone. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 14th position of the daunomycinone molecule. The reaction conditions often include a solvent such as chloroform and may require a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of 14-Bromodaunomycinone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination, and the final product is subjected to rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 14-Bromodaunomycinone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide or thiol compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: 14-Bromodaunomycinone is used in chemical research to study the effects of bromination on the biological activity of anthracycline antibiotics. It serves as a model compound for developing new derivatives with enhanced properties .

Biology: In biological research, 14-Bromodaunomycinone is used to investigate its interactions with cellular membranes and its effects on cell viability. Its increased affinity for phosphatidylcholine makes it a valuable tool for studying membrane dynamics .

Medicine: Medically, 14-Bromodaunomycinone has shown promise in the treatment of certain types of cancer, such as reticulosarcoma. Its ability to be entrapped in liposomes enhances its delivery to tumor cells, potentially improving its therapeutic efficacy .

Industry: In the pharmaceutical industry, 14-Bromodaunomycinone is used as an intermediate in the synthesis of other anthracycline derivatives. Its unique properties make it a valuable starting material for developing new drugs .

Mechanism of Action

14-Bromodaunomycinone exerts its effects by intercalating into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The bromine atom at the 14th position enhances the compound’s binding affinity to DNA, increasing its potency . The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Daunorubicin: The parent compound of 14-Bromodaunomycinone, used in cancer treatment.

Doxorubicin: Another anthracycline antibiotic with a broad antitumor spectrum.

Epirubicin: A derivative of doxorubicin with a different stereochemistry, used in chemotherapy.

Uniqueness: 14-Bromodaunomycinone is unique due to the presence of the bromine atom at the 14th position, which enhances its binding affinity to phosphatidylcholine and DNA. This modification increases its entrapment efficiency in liposomes and its potency against certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.